Antileishmanial Potency: Hupehenine vs. Veratramine and Hederagenin
In a direct head-to-head comparison against *Leishmania donovani* promastigotes, Hupehenine demonstrated significantly superior inhibitory activity compared to other natural compounds identified through a computational screen. Hupehenine's IC50 was substantially lower than that of Veratramine, Hederagenin, and Azulene, indicating higher potency in this antiparasitic model [1].
| Evidence Dimension | Inhibition of L. donovani promastigote proliferation (IC50) |
|---|---|
| Target Compound Data | 7.34 ± 0.37 μM |
| Comparator Or Baseline | Veratramine (12.46 ± 2.28 μM); Hederagenin (23.36 ± 0.54 μM); Azulene (24.42 ± 3.28 μM) |
| Quantified Difference | 1.7-fold more potent than veratramine; >3-fold more potent than hederagenin and azulene |
| Conditions | *In vitro* MTT assay on *Leishmania donovani* promastigotes |
Why This Matters
This head-to-head data quantifies Hupehenine's superior potency over structurally distinct antileishmanial leads, making it the preferred choice for research focused on developing more effective treatments for leishmaniasis.
- [1] Menpadi, N., et al. "Integrated computational and experimental approach for novel anti-leishmanial molecules by targeting Dephospho-coenzyme A kinase." International Journal of Biological Macromolecules 232 (2023): 123441. View Source
